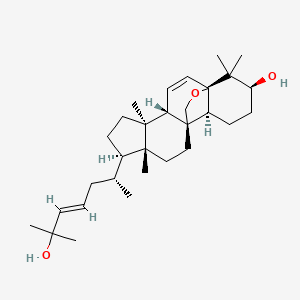

Momordicoside I aglycone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)22-13-16-30-23(10-11-24(31)26(30,4)5)29(22,19-33-30)18-17-27(21,28)6/h8,13-14,16,20-24,31-32H,9-12,15,17-19H2,1-7H3/b14-8+/t20-,21-,22+,23+,24+,27-,28+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWGKJJMMBZZDX-ITPHIMIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901098621 | |

| Record name | (3S,5R,8S,9S,10S,13R,14S,17R)-1,3,4,8,10,11,13,14,15,16-Decahydro-17-[(1R,3E)-5-hydroxy-1,5-dimethyl-3-hexen-1-yl]-4,4,13,14-tetramethyl-5,9-(epoxymethano)-2H-cyclopenta[a]phenanthren-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81910-41-0 | |

| Record name | (3S,5R,8S,9S,10S,13R,14S,17R)-1,3,4,8,10,11,13,14,15,16-Decahydro-17-[(1R,3E)-5-hydroxy-1,5-dimethyl-3-hexen-1-yl]-4,4,13,14-tetramethyl-5,9-(epoxymethano)-2H-cyclopenta[a]phenanthren-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81910-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,5R,8S,9S,10S,13R,14S,17R)-1,3,4,8,10,11,13,14,15,16-Decahydro-17-[(1R,3E)-5-hydroxy-1,5-dimethyl-3-hexen-1-yl]-4,4,13,14-tetramethyl-5,9-(epoxymethano)-2H-cyclopenta[a]phenanthren-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mitragynine: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitragynine is a psychoactive indole alkaloid and the most abundant active compound in the leaves of the Mitragyna speciosa tree, commonly known as kratom.[1] Native to Southeast Asia, this tropical evergreen has been used for centuries in traditional medicine for its stimulant and analgesic properties.[2][3] In recent years, mitragynine has garnered significant attention from the scientific community for its potential therapeutic applications, particularly in pain management and as a possible alternative to traditional opioids.[4][5] This technical guide provides an in-depth overview of the natural sources, occurrence, quantitative analysis, and cellular signaling pathways of mitragynine.

Natural Sources and Occurrence

The primary and exclusive natural source of mitragynine is the plant Mitragyna speciosa (of the Rubiaceae family), which is indigenous to Thailand, Malaysia, Indonesia, Myanmar, and Papua New Guinea.[6][7] The concentration of mitragynine in the leaves of M. speciosa can vary considerably based on several factors, including the geographical origin of the tree, the age of the leaves, and the specific "strain" or variety.[6][8]

Anecdotal reports and vendor information often categorize kratom into three main "vein" colors: red, white, and green, which are purported to have distinct alkaloid profiles and physiological effects.[9] White vein kratom is often associated with higher levels of mitragynine and is considered to be more stimulating, while red vein varieties are typically described as having a more calming and analgesic effect.[10][11] Green vein kratom is generally considered to be intermediate between the red and white strains.[9] However, scientific analysis has shown that the alkaloid content, including mitragynine, does not always consistently align with these anecdotal descriptions.[8]

Quantitative Analysis of Mitragynine

The concentration of mitragynine in Mitragyna speciosa leaves and derived products is a critical parameter for both research and quality control. Various analytical techniques have been developed for the accurate quantification of mitragynine.

Concentration of Mitragynine in Mitragyna speciosa

The mitragynine content in dried kratom leaves typically ranges from 0.5% to 1.5% of the total alkaloid content.[1] However, this concentration can be significantly higher in certain varieties. For instance, Thai varieties of kratom can have mitragynine constituting up to 66% of the total alkaloids, whereas Malaysian varieties may have a lower concentration of around 12%.[1][2]

The following table summarizes the quantitative data for mitragynine content found in various Mitragyna speciosa samples as reported in the scientific literature.

| Sample Type | Geographical Origin | Mitragynine Concentration (mg/g of dried material) | Reference |

| Commercial Kratom Products | USA | 2.76 - 20.05 | [12] |

| Commercial Kratom Products | USA | 3.2 - 12.5 | [13] |

| Commercial Kratom Products | USA | 13.9 - 270 | [3] |

| Kratom Leaves | Thailand | 7.5 - 26.6 | [14] |

| Red Vein Kratom Leaf | Not Specified | 33.45 | [15] |

Experimental Protocols for Quantification

Accurate quantification of mitragynine is essential for research and product standardization. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the most common analytical methods employed.

A common procedure for the extraction and isolation of mitragynine from Mitragyna speciosa leaves involves the following steps:

-

Drying and Pulverization: Freshly collected leaves are washed, dried in an oven at 45-50°C for three days, and then milled into a fine powder.[16]

-

Defatting: The powdered leaf material is subjected to Soxhlet extraction with petroleum ether to remove fats and nonpolar compounds.[16]

-

Alkaloid Extraction: The defatted material is then extracted with a more polar solvent, such as chloroform or methanol, to isolate the alkaloids.[16][17] Ultrasound-assisted extraction can be employed to increase the yield of mitragynine.[18]

-

Purification: The crude extract can be further purified using techniques like column chromatography or preparative thin-layer chromatography to obtain pure mitragynine.[17][18]

A validated HPLC method for the quantification of mitragynine can be performed as follows:

-

Instrumentation: An HPLC system equipped with a C18 column and a photodiode array (PDA) detector.[4][15]

-

Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 95:4:1, v/v) is used for isocratic elution.[15] Alternatively, a gradient elution with acetonitrile and ammonium bicarbonate buffer (pH 9.5) can be used.

-

Detection: Mitragynine is typically detected at a wavelength of 225 nm or 254 nm.[4][15]

-

Quantification: A calibration curve is generated using a certified mitragynine standard at various concentrations. The concentration of mitragynine in the sample is then determined by comparing its peak area to the calibration curve.[15]

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly sensitive and specific methods for mitragynine quantification.[2][13] Direct Analysis in Real Time-High-Resolution Mass Spectrometry (DART-HRMS) offers a rapid method for both qualitative identification and quantitative analysis of mitragynine in plant materials with minimal sample preparation.[12]

Signaling Pathways of Mitragynine

Mitragynine exerts its pharmacological effects primarily through its interaction with opioid receptors in the central nervous system.[19] It is considered an atypical opioid agonist due to its unique signaling properties.[20]

Opioid Receptor Interaction

Mitragynine acts as a partial agonist at the mu-opioid receptor (MOR) and as a competitive antagonist at the kappa-opioid (KOR) and delta-opioid (DOR) receptors.[20][21] Its binding to the MOR is thought to be responsible for its analgesic effects.[5]

Biased Agonism

A key feature of mitragynine's pharmacology is its biased agonism at the mu-opioid receptor.[20] Unlike traditional opioids such as morphine, mitragynine preferentially activates the G-protein signaling pathway without significantly recruiting β-arrestin-2.[22] The lack of β-arrestin-2 recruitment is believed to be associated with a lower risk of adverse effects commonly associated with opioids, such as respiratory depression and constipation.[21][22]

The following diagram illustrates the proposed signaling pathway of mitragynine at the mu-opioid receptor.

Experimental Workflow: Extraction and Analysis of Mitragynine

The following diagram outlines a typical experimental workflow for the extraction and quantitative analysis of mitragynine from Mitragyna speciosa leaves.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Kratom ( Mitragyna speciosa ) Validation: Quantitative Analysis of Indole and Oxindole Alkaloids Reveals Chemotypes of Plants and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation of The Quantification Method for Mitragynine and 7-Hydroxy Mitragynine in Kratom Plant using High-Performance Liquid Chromatography-Photodiode Array [azerbaijanmedicaljournal.net]

- 5. mdpi.com [mdpi.com]

- 6. Preliminary Study of Isolation and Purification Mitragynine from Kratom Leaves [ouci.dntb.gov.ua]

- 7. Accelerated Solvent Extractions (ASE) of Mitragyna speciosa Korth. (Kratom) Leaves: Evaluation of Its Cytotoxicity and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. christophersorganicbotanicals.com [christophersorganicbotanicals.com]

- 10. katsbotanicals.com [katsbotanicals.com]

- 11. cheechandchong.com [cheechandchong.com]

- 12. A validated method for the quantification of mitragynine in sixteen commercially available Kratom (Mitragyna speciosa) products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Item - Quantitative Analysis of Mitragynine in Consumer Products Labeled as Kratom - University of Illinois Chicago - Figshare [indigo.uic.edu]

- 14. Frontiers | Variations in mitragynine content in the naturally growing Kratom (Mitragyna speciosa) population of Thailand [frontiersin.org]

- 15. 165.194.131.91 [165.194.131.91]

- 16. ukm.my [ukm.my]

- 17. researchgate.net [researchgate.net]

- 18. Preliminary Study of Isolation and Purification Mitragynine from Kratom Leaves | Scientific.Net [scientific.net]

- 19. Mitragynine - Wikipedia [en.wikipedia.org]

- 20. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mitragyna speciosa - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

A Technical Guide to Key Biosynthesis Pathways in Momordica charantia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Momordica charantia, commonly known as bitter melon, is a plant of significant medicinal interest, renowned for its diverse array of bioactive secondary metabolites. These compounds, which include triterpenoids, flavonoids, and carotenoids, are responsible for the plant's characteristic bitter taste and its numerous pharmacological activities, such as anti-diabetic, anti-cancer, and anti-inflammatory properties[1][2][3]. A thorough understanding of the biosynthesis of these molecules is crucial for harnessing their therapeutic potential, whether through targeted breeding, metabolic engineering, or synthetic biology approaches.

This technical guide provides an in-depth overview of the core biosynthesis pathways in Momordica charantia. It summarizes the key enzymatic steps, the genes involved, and the accumulation of major bioactive compounds. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering a foundational understanding of the molecular machinery that produces the valuable phytochemicals in this plant.

Triterpenoid Biosynthesis: The Source of Bitterness and Bioactivity

The characteristic bitterness of Momordica charantia is primarily attributed to a class of triterpenoids known as cucurbitacins and their glycosides, such as momordicosides and charantin[2][4][5]. These compounds are synthesized via the isoprenoid pathway, starting from the cyclization of 2,3-oxidosqualene[2][4].

Core Pathway and Key Enzymes

The biosynthesis of the diverse triterpenoid skeletons in M. charantia is initiated by a family of enzymes called oxidosqualene cyclases (OSCs)[2][4]. RNA-seq analysis of various tissues from M. charantia has led to the identification of several key OSC genes, each responsible for producing a specific triterpene skeleton[2][4]:

-

Cucurbitadienol Synthase (McCBS): This enzyme catalyzes the formation of cucurbitadienol, the precursor for the vast majority of bitter cucurbitacins[2][6].

-

Isomultiflorenol Synthase (McIMS): Responsible for the synthesis of isomultiflorenol, a precursor to multiflorane-type triterpenes[2][4].

-

β-Amyrin Synthase (McBAS): This enzyme produces β-amyrin, the precursor to oleanane-type triterpenes[2][4].

-

Cycloartenol Synthase (McCAS): McCAS synthesizes cycloartenol, a key intermediate in the biosynthesis of sterols[2][4]. The expression of McCAS1 has been correlated with the accumulation of charantin[1][5].

Following the initial cyclization, the triterpene skeletons undergo a series of modifications, including oxidation and glycosylation, catalyzed by enzymes such as cytochrome P450s and glycosyltransferases, to produce the final bioactive compounds[2][6].

Gene Expression and Metabolite Accumulation

The expression of triterpenoid biosynthesis genes and the accumulation of their products vary significantly across different organs of the M. charantia plant. Transcriptome analysis has revealed that most of the identified biosynthesis genes are highly expressed in the flowers and fruits, particularly during the ripening stages[1][5].

Interestingly, while cucurbitacins accumulate to high levels in the fruits, the highest expression of McCBS is observed in the leaves[2][4]. This suggests that the initial steps of cucurbitacin biosynthesis may occur in the leaves, with subsequent transport and modification in the fruits. The accumulation of charantin, a key anti-diabetic compound, is highest in the ripening fruits and male flowers, which correlates with the expression patterns of McSE (squalene epoxidase) and McCAS1[1][5].

Quantitative Data on Triterpenoid Biosynthesis

| Gene/Compound | Organ/Condition | Expression Level/Concentration | Reference |

| McSE, McCAS1 | Flowers, Ripening Fruits | High Expression | [1] |

| Charantin | Ripening Fruits | Highest Accumulation | [1] |

| Charantin | Male Flowers | High Accumulation | [1] |

| McCBS | Leaves | Highest Expression | [2][4] |

| Cucurbitacins | Fruits | High Accumulation | [2] |

Experimental Protocols

1.4.1. Identification of Triterpenoid Biosynthesis Genes via RNA-seq

-

Plant Material: Tissues from various organs (leaves, stems, roots, flowers, fruits at different developmental stages) of Momordica charantia are collected and immediately frozen in liquid nitrogen.

-

RNA Extraction and Sequencing: Total RNA is extracted using a suitable kit, and its quality is assessed. mRNA is then enriched and used to construct cDNA libraries, which are sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

Transcriptome Assembly and Annotation: The raw sequencing reads are filtered and assembled into transcripts. These transcripts are then annotated by comparing their sequences against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG) to identify putative genes involved in the triterpenoid biosynthesis pathway.

-

Gene Expression Analysis: The expression levels of the identified genes in different tissues are quantified by mapping the sequencing reads back to the assembled transcriptome and calculating metrics such as RPKM (Reads Per Kilobase of exon model per Million mapped reads).

1.4.2. Quantification of Triterpenoids by HPLC

-

Sample Preparation: Plant tissues are dried and ground into a fine powder. A known amount of the powder is extracted with a suitable solvent (e.g., methanol or ethanol) using methods like sonication or Soxhlet extraction.

-

HPLC Analysis: The crude extract is filtered and injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) and a detector (e.g., UV or MS).

-

Quantification: The concentration of specific triterpenoids, such as charantin, is determined by comparing the peak areas in the sample chromatogram to a standard curve generated from known concentrations of the pure compound.

Biosynthesis Pathway Diagram

Caption: Triterpenoid biosynthesis pathway in Momordica charantia.

Flavonoid Biosynthesis: A Palette of Protective Compounds

Flavonoids are a large class of polyphenolic compounds that contribute to the color, flavor, and medicinal properties of many plants, including M. charantia[7][8]. They are synthesized through the phenylpropanoid pathway, which starts with the amino acid phenylalanine[8][9].

Core Pathway and Key Enzymes

The flavonoid biosynthesis pathway in M. charantia involves a series of enzymatic reactions that convert phenylalanine into various flavonoid classes, such as flavonols, flavanols, and anthocyanins. Key enzymes and their corresponding genes that have been identified in M. charantia include[8][9]:

-

Phenylalanine Ammonia-Lyase (PAL): McPAL

-

Cinnamate 4-Hydroxylase (C4H): McC4H

-

4-Coumaroyl CoA Ligase (4CL): Mc4CL

-

Chalcone Synthase (CHS): McCHS

-

Chalcone Isomerase (CHI): McCHI

-

Flavanone 3-Hydroxylase (F3H): McF3H

-

Flavonol Synthase (FLS): McFLS

-

Dihydroflavonol-4-Reductase (DFR): McDFR

-

Flavonoid 3-O-Glucosyltransferase (3GT): Mc3GT

-

Caffeic Acid 3-O-Methyltransferase (COMT): McCOMT

Gene Expression and Metabolite Accumulation

The expression of flavonoid biosynthesis genes is generally highest in the leaves and flowers of M. charantia[8]. HPLC analysis has shown that rutin and epicatechin are among the most abundant flavonoids in the plant. Rutin content is highest in the leaves, while epicatechin is highly accumulated in the flowers and fruits[8]. The accumulation patterns of several phenylpropanoids and flavonoids, such as trans-cinnamic acid, p-coumaric acid, ferulic acid, kaempferol, and rutin, correlate with the expression of their respective biosynthetic genes (McPAL, McC4H, McCOMT, McFLS, and Mc3GT)[8].

Metabolomic studies on different colored bitter gourd varieties have identified a wide range of flavonoids, with flavonols being the most abundant class[10]. The relative contents of specific flavonoids, such as vitexin and isovitexin, have been shown to vary with the color of the pericarp[10].

Quantitative Data on Flavonoid Biosynthesis

| Gene/Compound | Organ | Expression Level/Concentration | Reference |

| Flavonoid Biosynthesis Genes | Leaves, Flowers | High Expression | [8] |

| Rutin | Leaves | Highest Accumulation | [8] |

| Epicatechin | Flowers, Fruits | High Accumulation | [8] |

| Total Flavonoids | Mature Seeds (4-wk-old) | 1.64 mg/g dry wt | [7] |

| Total Flavonoids | Mature Fruits (2-wk-old) | 0.88 mg/g dry wt | [7] |

| Kaempferol | Mature Seeds (4-wk-old) | 1.13 mg/g dry wt | [7] |

Experimental Protocols

2.4.1. Gene Expression Analysis by Real-Time PCR

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from different plant tissues and treated with DNase to remove any contaminating genomic DNA. First-strand cDNA is then synthesized using a reverse transcriptase enzyme.

-

Primer Design: Gene-specific primers for the target flavonoid biosynthesis genes and a reference gene (e.g., actin or tubulin) are designed.

-

Real-Time PCR: The PCR reaction is performed in a real-time PCR system using a fluorescent dye (e.g., SYBR Green) to monitor the amplification of the target genes.

-

Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, with the reference gene used for normalization.

2.4.2. Flavonoid Profiling by UPLC-MS/MS

-

Sample Extraction: Plant tissues are lyophilized and ground. The powdered sample is extracted with a solvent mixture (e.g., 80% methanol) and sonicated.

-

UPLC-MS/MS Analysis: The filtered extract is analyzed using an Ultra-Performance Liquid Chromatography system coupled to a Tandem Mass Spectrometer (UPLC-MS/MS). The separation is performed on a C18 column with a gradient elution program.

-

Metabolite Identification and Quantification: Flavonoids are identified based on their retention times and mass spectral data (parent and fragment ions) by comparison with a library of known compounds. Relative quantification is performed by comparing the peak areas of the identified metabolites across different samples.

Biosynthesis Pathway Diagram

References

- 1. Accumulation of Charantin and Expression of Triterpenoid Biosynthesis Genes in Bitter Melon (Momordica charantia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Momordicine-I, a Bitter Melon Bioactive Metabolite, Displays Anti-Tumor Activity in Head and Neck Cancer Involving c-Met and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of triterpene biosynthetic genes from Momordica charantia using RNA-seq analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. Identification and Characterization of Phenylpropanoid Biosynthetic Genes and Their Accumulation in Bitter Melon (Momordica charantia) | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Comparative Metabolomics study of flavonoids in the pericarp of different coloured bitter gourds (Momordica charantia L.) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data in Drug Development: An In-depth Technical Guide to NMR and MS

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise characterization of molecular structures is paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), stand as the cornerstones of analytical chemistry, providing unparalleled insights into the identity, purity, and structure of pharmaceutical compounds. This technical guide provides an in-depth exploration of these powerful techniques, offering detailed experimental protocols, data interpretation strategies, and a clear framework for their application in the rigorous process of drug development.

The Core Principles: A Symbiotic Relationship

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are complementary techniques that, when used in concert, provide a comprehensive understanding of a molecule.[1] NMR excels at elucidating the intricate details of a molecule's carbon-hydrogen framework and the spatial arrangement of its atoms, while MS provides highly accurate information about a molecule's mass and elemental composition.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy probes the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecule's structure. The integration of NMR signals is directly proportional to the number of nuclei, making it an inherently quantitative technique.[1]

Mass Spectrometry (MS) , on the other hand, measures the mass-to-charge ratio (m/z) of ionized molecules. A sample is first vaporized and then ionized, causing the molecules to become charged. These ions are then accelerated and deflected by electric and magnetic fields. The degree of deflection is dependent on the ion's m/z ratio, allowing for precise mass determination.[3] High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with a high degree of confidence.

Data Presentation: Quantitative Insights at a Glance

A critical aspect of spectroscopic analysis in drug development is the ability to present quantitative data in a clear and comparable format. The following tables illustrate how NMR and MS data are typically summarized for purity assessment and impurity profiling.

Table 1: Quantitative ¹H NMR (qNMR) for Purity Assessment of a Drug Substance

| Analyte Signal (¹H) | Internal Standard Signal (¹H) | Analyte Integral | Internal Standard Integral | Analyte Moles | Internal Standard Moles | Purity (w/w %) |

| 8.15 (d, 1H) | 7.55 (s, 1H) | 1.00 | 1.02 | 0.050 | 0.051 | 99.5 |

| 7.80 (t, 1H) | 7.55 (s, 1H) | 1.01 | 1.02 | 0.051 | 0.051 | 99.6 |

| 4.20 (q, 2H) | 7.55 (s, 1H) | 2.03 | 1.02 | 0.051 | 0.051 | 99.4 |

| Average | 99.5 |

This table presents example data for the purity determination of a drug substance using quantitative NMR (qNMR). By comparing the integral of a known amount of an internal standard to the integrals of specific protons on the analyte molecule, a precise weight/weight percentage purity can be calculated.[4][5]

Table 2: LC-MS/MS Data for Impurity Profiling of a Pharmaceutical Compound

| Impurity ID | Retention Time (min) | [M+H]⁺ (Observed) | [M+H]⁺ (Calculated) | Mass Error (ppm) | Fragmentation Ions (m/z) | Relative Abundance (%) |

| Impurity A | 3.52 | 345.1234 | 345.1230 | 1.2 | 289.09, 176.05 | 0.08 |

| Impurity B | 4.18 | 361.1183 | 361.1179 | 1.1 | 305.09, 192.04 | 0.15 |

| Impurity C | 5.05 | 329.1285 | 329.1281 | 1.2 | 273.10, 160.05 | 0.05 |

This table showcases typical data obtained from an LC-MS/MS analysis for impurity profiling. Liquid chromatography separates the impurities from the active pharmaceutical ingredient (API), and the mass spectrometer provides accurate mass and fragmentation data for their identification and quantification.[6][7]

Experimental Protocols: A Step-by-Step Guide

The reliability of spectroscopic data hinges on the meticulous execution of experimental protocols. The following sections provide detailed methodologies for key NMR and MS experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolution: Accurately weigh and dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.[8]

-

Internal Standard (for qNMR): For quantitative analysis, add a known amount of a certified internal standard that has a simple spectrum and signals that do not overlap with the analyte.[5]

-

Homogenization: Ensure the sample is completely dissolved and the solution is homogeneous. Vortexing or gentle sonication may be used if necessary.

A standard one-dimensional proton NMR experiment is the foundation of structural elucidation.

-

Instrument Setup: Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[8]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): Typically 16 to 64 scans for sufficient signal-to-noise ratio.

-

Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration (typically 1-5 seconds). For qNMR, a longer delay (e.g., 30-60 seconds) is crucial.[4]

-

Acquisition Time (AQ): Typically 2-4 seconds to ensure good digital resolution.

-

Spectral Width (SW): Set to cover the entire proton chemical shift range (e.g., -2 to 12 ppm).

-

-

Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift value (e.g., CHCl₃ at 7.26 ppm).

-

Integration: Integrate the area under each peak to determine the relative number of protons.

Mass Spectrometry (MS)

-

Dissolution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).[9]

-

Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[9]

-

Filtration: If any particulate matter is present, filter the sample through a 0.22 µm syringe filter to prevent clogging of the instrument.[9]

Electrospray ionization is a soft ionization technique suitable for a wide range of pharmaceutical compounds.

-

Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Infusion: Introduce the sample into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization Parameters:

-

Capillary Voltage: Typically 3-5 kV for positive ion mode.

-

Nebulizing Gas Pressure: Optimize to achieve a stable spray (e.g., 30-50 psi).

-

Drying Gas Flow and Temperature: Adjust to facilitate desolvation of the droplets (e.g., 5-10 L/min at 200-350 °C).

-

-

Mass Analysis: Acquire the mass spectrum over a relevant m/z range.

For complex mixtures, coupling liquid chromatography with tandem mass spectrometry provides enhanced separation and structural information.

-

Chromatographic Separation: Develop a suitable HPLC or UHPLC method to separate the API from its impurities.

-

MS Detection: Set the mass spectrometer to acquire data in full scan mode to detect all eluting compounds.

-

Tandem MS (MS/MS): For structural elucidation of impurities, perform product ion scans. In this mode, a specific precursor ion (the impurity's molecular ion) is selected and fragmented, and the resulting fragment ions are detected.[2]

Mandatory Visualizations: Workflows and Pathways

Diagrams are indispensable for visualizing complex workflows and relationships in spectroscopic analysis. The following diagrams, created using the DOT language, illustrate key processes.

References

- 1. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chimia.ch [chimia.ch]

- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 6. hpst.cz [hpst.cz]

- 7. resolvemass.ca [resolvemass.ca]

- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide on the Discovery and History of Opioid Receptor Isolation

Introduction

For millennia, the potent analgesic and euphoric properties of opium have been recognized, yet the precise biological mechanisms underlying these effects remained elusive. The journey to uncover the existence and nature of opioid receptors is a landmark narrative in pharmacology and neuroscience, paving the way for modern drug development. This guide provides a detailed chronicle of the discovery and isolation of opioid receptors, intended for researchers, scientists, and drug development professionals. It delves into the pivotal experiments, presents key quantitative data, and outlines the associated signaling pathways.

The conceptualization of a specific binding site for opioids emerged from early structure-activity relationship studies.[1] The rigid structural requirements for the activity of opioid compounds strongly suggested a targeted biological interaction.[2] This hypothesis laid the groundwork for a series of groundbreaking experiments in the 1970s that would definitively identify and characterize these receptors.

The Discovery of Opioid Receptors: A Race to Identification

The early 1970s marked a turning point in opioid research. The development of radioligand binding assays, a technique that uses radioactively labeled molecules to identify and quantify receptors, was the critical technological advance. In 1971, the first study utilizing a radiolabeled opioid, ³H-levorphanol, demonstrated specific binding to brain membrane homogenates.[3]

This pioneering work was swiftly followed by three independent laboratories in 1973, each providing compelling evidence for the existence of stereospecific opioid binding sites in the brain.

-

Candace Pert and Solomon H. Snyder at Johns Hopkins University used the radiolabeled opioid antagonist ³H-naloxone to identify what is now known as the μ (mu) opioid receptor.[3] Their detailed binding study is widely credited as a definitive discovery.[3]

-

Eric J. Simon and his team at New York University School of Medicine employed the potent radiolabeled agonist ³H-etorphine to demonstrate stereospecific binding in rat brain homogenates.[4]

-

Lars Terenius at Uppsala University in Sweden also independently reported stereospecific binding of narcotic analgesics to a synaptic plasma membrane fraction of rat cerebral cortex.[4]

These concurrent discoveries provided irrefutable evidence for the existence of specific opioid receptors, igniting a new era of research into their function and the search for their endogenous ligands.

The Era of Multiple Receptors and Endogenous Ligands

Pharmacological studies in the mid-1970s began to suggest that the opioid receptor was not a single entity.[2] Different opioids produced distinct pharmacological effects, leading to the hypothesis of multiple opioid receptor types.[2] This was confirmed through studies in chronically spinalized dogs and in vitro organ preparations like the guinea-pig ileum and mouse vas deferens.[2] These experiments led to the initial classification of the three major opioid receptor subtypes:

-

μ (mu)-receptor: Named after morphine, its prototypic ligand.[3]

-

κ (kappa)-receptor: Named after ketocyclazocine.[3]

-

δ (delta)-receptor: Named after the mouse vas deferens tissue where it was first characterized.[3]

The confirmation of specific receptors for exogenous opiates spurred the search for the body's own "endogenous opioids." This quest culminated in the discovery of:

-

Enkephalins by John Hughes and Hans Kosterlitz in 1975.[2][5]

-

Endorphins by Roger Guillemin and Floyd Bloom.[5]

-

Dynorphins by Avram Goldstein.[5]

A fourth opioid receptor, the nociceptin/orphanin FQ (NOP) receptor (also known as ORL-1), was later identified through homology cloning.[4]

The Isolation and Molecular Cloning of Opioid Receptors

The definitive characterization of the opioid receptors required their purification and the cloning of their corresponding genes.

Purification Challenges and Successes

The purification of these membrane-bound proteins proved to be a formidable challenge. The first successful attempts involved affinity chromatography. An early approach utilized the opioid antagonist chlornaltrexamine to isolate a detergent-extracted component from rat brain membranes.[3] Subsequent methods employed epitope tagging and a combination of chromatographic techniques, including immobilized metal affinity chromatography (IMAC) and lectin chromatography, to purify functional receptors.[6][7]

Molecular Cloning: Unveiling the Genetic Blueprint

The advent of molecular biology techniques in the early 1990s led to the successful cloning and sequencing of the genes encoding the opioid receptors.[1] This was a monumental achievement that confirmed their identity as members of the G-protein coupled receptor (GPCR) superfamily, characterized by seven transmembrane domains.[8][9]

The δ-opioid receptor was the first to be cloned in 1992 by two independent groups.[4] This was followed by the cloning of the μ and κ receptors.[4][10] The cloned receptors, when expressed in cell lines, exhibited the same binding and functional characteristics as their native counterparts. Analysis of their amino acid sequences revealed a high degree of homology, around 60% identity between the different receptor types.[8][9]

Quantitative Data on Opioid Receptor Binding

The affinity of a ligand for a receptor is a critical parameter in drug development. The following table summarizes the binding affinities (Ki values) of various opioid ligands for the human μ-opioid receptor. A lower Ki value indicates a higher binding affinity.

| Ligand | Ki (nM) for Human μ-Opioid Receptor |

| Sufentanil | 0.138 |

| Buprenorphine | < 1 |

| Hydromorphone | < 1 |

| Oxymorphone | < 1 |

| Levorphanol | < 1 |

| Butorphanol | < 1 |

| Fentanyl | 1 - 100 |

| Morphine | 1 - 100 |

| Methadone | 1 - 100 |

| Alfentanil | 1 - 100 |

| Diphenoxylate | 1 - 100 |

| Oxycodone | 1 - 100 |

| Hydrocodone | 1 - 100 |

| Nalbuphine | 1 - 100 |

| Pentazocine | > 100 |

| Propoxyphene | > 100 |

| Meperidine | > 100 |

| Codeine | > 100 |

| Tramadol | 12,486 |

Data compiled from studies using a single binding assay in a cell membrane preparation expressing recombinant human MOR.[11][12]

Experimental Protocols

1. Radioligand Binding Assay for Opioid Receptor Identification

This protocol is a generalized representation of the assays used in the initial discovery of opioid receptors.

-

Objective: To demonstrate and quantify specific opioid receptor binding in nervous tissue.

-

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., Tris-HCl)

-

Radiolabeled opioid ligand (e.g., ³H-naloxone, ³H-etorphine)

-

Unlabeled opioid ligand (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation fluid and counter

-

-

Methodology:

-

Tissue Preparation: Rat brains are dissected and homogenized in a cold buffer to prepare a crude membrane fraction. The homogenate is then centrifuged, and the resulting pellet containing the cell membranes is resuspended.

-

Incubation: The membrane suspension is incubated with a low concentration of the radiolabeled opioid ligand. A parallel set of incubations is performed in the presence of a high concentration of the corresponding unlabeled ligand to determine non-specific binding.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: The filters are washed, and the amount of radioactivity trapped on them is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding (radioactivity in the presence of excess unlabeled ligand) from the total binding (radioactivity in the absence of unlabeled ligand).

-

2. Purification of a Recombinant Opioid Receptor

This protocol outlines a general workflow for the purification of an epitope-tagged opioid receptor expressed in an E. coli system.[6]

-

Objective: To isolate a functional opioid receptor for structural and functional studies.

-

Materials:

-

E. coli expression system (e.g., OverExpress™ C41(DE3))

-

Expression vector containing the opioid receptor gene with an affinity tag (e.g., His-tag)

-

Culture medium (e.g., DYT, TB)

-

Inducing agent (e.g., IPTG)

-

Solubilization buffer containing a detergent (e.g., Fos-12)

-

Ni-NTA affinity chromatography column

-

Size-exclusion chromatography column (e.g., Superdex 200)

-

-

Methodology:

-

Expression: The E. coli strain harboring the expression vector is grown in culture medium. Protein expression is induced by the addition of IPTG at a specific temperature (e.g., 18°C).[6]

-

Cell Lysis and Membrane Preparation: The cells are harvested and lysed. The cell membrane fraction is isolated by ultracentrifugation.

-

Solubilization: The membrane pellet is solubilized with a buffer containing a detergent to extract the membrane-bound receptor.[6]

-

Affinity Chromatography: The solubilized receptor is incubated with a Ni-NTA resin, which binds to the His-tag on the recombinant protein. The column is washed to remove unbound proteins, and the receptor is then eluted with a buffer containing imidazole.[6]

-

Size-Exclusion Chromatography: The eluted fractions containing the receptor are further purified by size-exclusion chromatography to separate the receptor from any remaining contaminants and aggregates.[6]

-

Functional Characterization: The purity and functionality of the isolated receptor are assessed using techniques such as SDS-PAGE, circular dichroism spectroscopy, and ligand binding assays.[6] A final yield of functional protein can be in the range of 0.17 mg per liter of culture.[6]

-

Signaling Pathways and Visualizations

Opioid receptors are canonical G-protein coupled receptors that primarily couple to inhibitory G-proteins (Gi/Go).[13][14] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

Canonical G-protein Signaling Pathway

The primary signaling mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][15][16] Additionally, the Gβγ subunits of the activated G-protein can modulate ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels.[13][16] These actions result in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which are key to the analgesic effects of opioids.

Caption: Canonical Gi/o-coupled signaling pathway of an opioid receptor.

β-Arrestin Pathway and Receptor Regulation

In addition to G-protein signaling, opioid receptors can also signal through the β-arrestin pathway.[13] This pathway is involved in receptor desensitization, internalization, and can also initiate distinct downstream signaling events, such as the activation of mitogen-activated protein kinase (MAPK) cascades.[13] The balance between G-protein and β-arrestin signaling is an area of intense research, as it is believed that biased agonists, which preferentially activate one pathway over the other, may offer a route to safer analgesics with fewer side effects.[14]

References

- 1. Frontiers | The opioid receptor: emergence through millennia of pharmaceutical sciences [frontiersin.org]

- 2. Mu Opioids and Their Receptors: Evolution of a Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Opioid receptor - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. The opioid receptor: emergence through millennia of pharmaceutical sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression and Purification of Functional Human Mu Opioid Receptor from E.coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. njms.rutgers.edu [njms.rutgers.edu]

- 8. Molecular biology and pharmacology of cloned opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. experts.arizona.edu [experts.arizona.edu]

- 10. portlandpress.com [portlandpress.com]

- 11. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. zenodo.org [zenodo.org]

- 13. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. The mu opioid receptor: from molecular cloning to functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ovid.com [ovid.com]

The Bitter Melon's Bounty: A Technical Guide to the Chemical Constituents of Momordica charantia

For Researchers, Scientists, and Drug Development Professionals

Momordica charantia, commonly known as bitter melon, has a long history of use in traditional medicine for a variety of ailments. Modern scientific inquiry has identified a diverse array of bioactive chemical constituents responsible for its therapeutic properties. This technical guide provides an in-depth analysis of these compounds, offering quantitative data, detailed experimental protocols for their extraction and isolation, and a visualization of their influence on key signaling pathways, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Quantitative Analysis of Major Chemical Constituents

Momordica charantia is a rich source of various phytochemicals, with concentrations varying depending on the part of the plant, cultivar, and geographical location. The following tables summarize the quantitative data for some of the most significant bioactive compounds.

Table 1: Cucurbitane-Type Triterpenoids in Momordica charantia

| Compound | Plant Part | Concentration | Reference |

| Momordicoside L | Fruit | Present (qualitative) | [1] |

| Momordicoside K | Fruit | Present (qualitative) | [1] |

| 3β,7β,25-trihydroxycucurbita-5,23(E)-dien-19-al | Fruit | Present (qualitative) | [1] |

| Momordicine I | Fruit | Present (qualitative) | [1] |

| Total Cucurbitane Triterpenoids | Dietary Supplements | 17 to 3464 µ g/serving | [2] |

Table 2: Charantin and Vicine Content in Momordica charantia Fruit

| Compound | Fruit Part | Concentration | Reference |

| Charantin | Flesh | 0.16 ± 0.02 mg/g | [3][4] |

| Whole Fruit | 0.11 ± 0.02 mg/g | [3][4] | |

| Skin | 0.08 ± 0.01 mg/g | [3][4] | |

| Vicine | Whole Fruit | 0.21 ± 0.01 µ g/100g | [4] |

| Flesh | 0.131 ± 0.005 µ g/100 µg | [3] | |

| Skin | 0.114 ± 0.006 µ g/100 µg | [3] |

Table 3: Phenolic and Flavonoid Content in Momordica charantia

| Compound Class | Plant Part | Concentration (mg/100g dry material) | Reference |

| Gallic Acid | Flesh | 8.04 - 39.76 | [5] |

| Gentisic Acid | Flesh | 16.99 - 32.39 | [5] |

| Catechin | Flesh | 23.06 - 82.45 | [5] |

| Chlorogenic Acid | Flesh | 4.55 - 15.83 | [5] |

| Epicatechin | Flesh | 16.14 - 44.28 | [5] |

| Quinic Acid | Fruit Extract (<3.5 kDa) | 145.279 ng/mg | [5] |

| Catechin | Fruit Extract (<3.5 kDa) | 57.24 ng/mg | [5] |

| Ascorbic Acid | Fruit | 576.5 ng/mg | [5] |

| p-Coumaric Acid | Flesh | 1.83 - 8.23 | [5] |

| Luteolin-7-O-glycoside | Fruit Extract | 725.50 ng/mg | [5] |

| Apigenin-7-O-glycoside | Fruit Extract | 1955.55 ng/mg | [5] |

Table 4: Other Bioactive Compounds in Momordica charantia

| Compound Class | Plant Part | Concentration | Reference |

| Total Alkaloids | Fruit | 0.232% | [6] |

| Total Saponins | Fruit | 0.6375% | [6] |

| Total Terpenoids | Fruit | 0.5317% | [6] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of key chemical constituents from Momordica charantia.

Extraction and Quantification of Charantin

Extraction (Soxhlet Method):

-

Sample Preparation: Dry the fresh fruits of Momordica charantia and grind them into a coarse powder.

-

Defatting: Extract the powdered material (100 g) with petroleum ether in a Soxhlet apparatus to remove lipids.

-

Extraction: Subsequently, exhaustively extract the defatted material with 95% ethanol (400 mL) in the Soxhlet apparatus for 6 hours at the boiling point of the solvent.

-

Concentration: Dry the resulting ethanolic extract using a rotary evaporator at 60°C.

Quantification (HPLC-UV Method):

-

Chromatographic Conditions:

-

Column: C18 (e.g., 75 mm × 4.6 mm, 3.5 µm)

-

Mobile Phase: Methanol: Water (98:02, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at an appropriate wavelength for charantin (β-sitosterol glucoside and stigmasterol glucoside).

-

Injection Volume: 10 µL

-

Column Temperature: 27°C

-

-

Standard Preparation: Prepare a series of standard solutions of charantin in methanol at different concentrations.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of charantin in the sample extract by comparing its peak area with the calibration curve.

Extraction and Quantification of Vicine

Extraction (Ultrasonication Method):

-

Sample Preparation: Use powdered samples of different parts of the Momordica charantia fruit (skin, flesh, whole fruit).

-

Extraction: Extract 1.0 g of the powdered sample with 10-25 mL of water for 10 minutes using ultra-sonication.

-

Separation: Centrifuge the mixture and collect the supernatant in a volumetric flask.

-

Filtration: Filter all samples before HPLC analysis.

Quantification (HPLC Method):

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (250 mm × 4.6 mm, 5 µm)

-

Mobile Phase: Methanol-phosphate buffer with a pH of 3.0 (10:90, v/v)

-

Detector: UV detector set at 280 nm.

-

Extraction of Phenolic Compounds

Ultrasound-Assisted Extraction (UAE):

-

Sample Preparation: Freeze-dry the pericarp of Momordica charantia, grind it into a fine powder (approximately 0.2 mm), and store it at -40°C.

-

Extraction Parameters:

-

Solvent: 59% Ethanol in water

-

Ultrasonic Power: 277 W

-

Extraction Time: 14 minutes

-

-

Procedure: Mix the powdered sample with the solvent and subject it to ultrasonication under the optimized conditions.

-

Post-extraction: Centrifuge the mixture and collect the supernatant containing the phenolic compounds.

Isolation of Cucurbitane-Type Triterpenoids

Multi-step Chromatographic Method:

-

Initial Extraction: Extract the dried and powdered plant material (e.g., vines) with 95% ethanol. Suspend the resulting extract in water and partition it successively with n-hexane and chloroform.

-

Silica Gel Column Chromatography: Subject the chloroform layer to column chromatography on silica gel. Elute with a gradient of chloroform and methanol (e.g., 30:1, 10:1, 5:1, 3:1, 1:1, 0:1) to obtain several fractions.[3]

-

Sephadex LH-20 Column Chromatography: Further purify the fractions obtained from the silica gel column using a Sephadex LH-20 column.

-

Reversed-Phase (RP-18) Silica Gel Chromatography: Perform final purification of the fractions on RP-18 silica gel to isolate individual cucurbitane-type triterpenoids.[3]

-

Preparative HPLC: For high-purity isolation of specific triterpenoid glycosides, preparative HPLC with a C18 column can be employed.

Signaling Pathways and Experimental Workflows

The bioactive compounds in Momordica charantia exert their effects through the modulation of various cellular signaling pathways. Below are visualizations of these pathways and a typical experimental workflow for phytochemical analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. New Cucurbitane Triterpenoids and Steroidal Glycoside from Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isolation, characterization and quantitative HPLC-DAD analysis of components of charantin from fruits of Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. globethesis.com [globethesis.com]

Methodological & Application

High-Yield Extraction and Application of Momordicoside I Aglycone from Bitter Melon (Momordica charantia)

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Momordica charantia, commonly known as bitter melon, is a plant recognized for its diverse medicinal properties. Among its bioactive constituents, the cucurbitane-type triterpenoid, Momordicoside I, and its aglycone have garnered significant interest for their therapeutic potential. The aglycone, in particular, is often more bioactive than its glycosidic form. This document provides detailed protocols for the high-yield extraction of Momordicoside I from bitter melon, its subsequent hydrolysis to yield the aglycone, and purification of the final product. Additionally, it outlines the known signaling pathways modulated by this compound, offering insights for further research and drug development.

Extraction of Momordicoside I (Glycoside) from Bitter Melon

The initial step involves the efficient extraction of the glycoside, Momordicoside I, from the plant material. Several methods have been optimized for this purpose, with key quantitative data summarized in Table 1.

Table 1: Comparison of Extraction Methods for Momordicosides from Bitter Melon

| Extraction Method | Solvent System | Solid-to-Solvent Ratio (w/v) | Temperature (°C) | Duration | Reported Yield of Total Momordicosides/Saponins |

| Ultrahigh Pressure Extraction (UHPE) | 70% Ethanol | 1:45.3 (g/mL) | Not specified | 7 min | 3.270 g Rg1 equivalents/100 g dry weight[1] |

| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 1:25 (g/mL) | 40 | 90 min | Not specified for Momordicosides, but optimized for charantin |

| Solvent Extraction (Soxhlet) | 80% Ethanol | Not specified | Boiling point of solvent | 6-8 hours | Lower than UAE for charantin |

| Maceration | 75% Ethanol | Not specified | Room Temperature | 24-48 hours | 5.67% w/w of butanol extract from ethanol extract[2] |

| Aqueous Extraction | Water | 1:20 (g/mL) | 40 | 15 min | Optimized for total saponins[3] |

Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of Momordicoside I

This protocol is recommended for its efficiency and relatively high yield.

2.1. Materials and Equipment

-

Dried and powdered bitter melon fruit

-

80% Ethanol (v/v) in deionized water

-

Ultrasonic bath or probe sonicator

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

Freeze-dryer (lyophilizer)

2.2. Procedure

-

Sample Preparation: Weigh 100 g of dried, powdered bitter melon.

-

Extraction:

-

Place the powdered sample in a suitable flask.

-

Add 2.5 L of 80% ethanol (to achieve a 1:25 solid-to-solvent ratio).

-

Place the flask in an ultrasonic bath set to 40°C.

-

Sonicate for 90 minutes.

-

-

Filtration:

-

Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

-

Wash the residue with a small volume of 80% ethanol to ensure complete recovery of the extract.

-

-

Solvent Evaporation:

-

Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.

-

-

Lyophilization:

-

Freeze the concentrated aqueous extract and lyophilize to obtain a crude, dry powder rich in Momordicoside I.

-

Hydrolysis of Momordicoside I to its Aglycone

To obtain the aglycone, the sugar moiety must be cleaved from the Momordicoside I glycoside. This can be achieved through acid hydrolysis.

Experimental Protocol: Acid Hydrolysis

3.1. Materials and Equipment

-

Crude Momordicoside I extract

-

2M Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Separatory funnel

-

pH meter or pH paper

-

Rotary evaporator

3.2. Procedure

-

Dissolution: Dissolve 10 g of the crude Momordicoside I extract in 100 mL of 50% methanol.

-

Acidification: Add 100 mL of 2M HCl to the solution.

-

Hydrolysis: Reflux the mixture at 80-90°C for 4 hours.

-

Neutralization and Extraction:

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution to pH 7.0 by carefully adding 5% sodium bicarbonate solution.

-

Transfer the neutralized solution to a separatory funnel and extract three times with an equal volume of ethyl acetate.

-

-

Washing and Drying:

-

Combine the ethyl acetate fractions and wash with distilled water until the aqueous layer is neutral.

-

Dry the ethyl acetate layer over anhydrous sodium sulfate.

-

-

Concentration:

-

Filter to remove the sodium sulfate and concentrate the ethyl acetate extract to dryness using a rotary evaporator to obtain the crude Momordicoside I aglycone.

-

Purification of this compound

The crude aglycone extract can be purified using column chromatography.

Experimental Protocol: Silica Gel Column Chromatography

4.1. Materials and Equipment

-

Crude this compound extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Solvent system: Hexane and Ethyl Acetate

-

Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

-

UV lamp for visualization

4.2. Procedure

-

Column Packing: Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

-

Sample Loading: Dissolve the crude aglycone extract in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) and load it onto the column.

-

Elution:

-

Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

-

-

Fraction Collection: Collect fractions of the eluate.

-

Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate, developing it in a suitable solvent system, and visualizing under a UV lamp.

-

Pooling and Concentration: Combine the fractions containing the pure this compound (as determined by TLC) and concentrate to dryness using a rotary evaporator.

Table 2: HPLC Parameters for Purity Analysis of Momordicoside Aglycones

| Parameter | Condition |

| Column | C18 (4.6 mm x 150 mm, 5 µm)[4] |

| Mobile Phase | Acetonitrile:Water (64:36, v/v)[4] |

| Flow Rate | 1.0 mL/min[4] |

| Detection Wavelength | 203 nm[4] |

| Temperature | Ambient |

Experimental Workflow and Signaling Pathways

Diagrams

Caption: Workflow for the extraction and hydrolysis of this compound.

Momordicoside I and its aglycone have been shown to modulate several key signaling pathways involved in metabolism and cell growth, making them promising candidates for further investigation in diseases like diabetes and cancer.

Caption: Signaling pathways modulated by this compound.

Biological Activities and Signaling Pathways

This compound exhibits significant biological activities, primarily through the modulation of key cellular signaling pathways.

-

AMPK Activation: It has been demonstrated that triterpenoids from bitter melon, including momordicosides and their aglycones, activate AMP-activated protein kinase (AMPK).[5][6] AMPK is a central regulator of cellular energy homeostasis. Its activation stimulates glucose uptake and fatty acid oxidation.

-

mTOR and Akt Inhibition: Momordicine-I (Momordicoside I) has been shown to inhibit the mTOR and Akt signaling pathways. The mTOR pathway is a key regulator of cell growth, proliferation, and survival. Its inhibition can lead to decreased protein synthesis and cell cycle arrest.

-

Metabolic Regulation: By activating AMPK and inhibiting mTOR/Akt, this compound effectively inhibits glycolysis and lipogenesis, key metabolic processes that are often dysregulated in cancer and metabolic diseases.

-

Induction of Autophagy: The compound has also been observed to induce autophagy, a cellular process of self-degradation that plays a complex role in cell survival and death.

These modulated pathways highlight the potential of this compound as a therapeutic agent in the management of metabolic disorders and certain types of cancer. Further research into its specific molecular targets and mechanisms of action is warranted.

References

- 1. CN1309839C - Triterpenoid saponin compound extracting process and orally taken product therewith - Google Patents [patents.google.com]

- 2. Saponins from the traditional medicinal plant Momordica charantia stimulate insulin secretion in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. [Quantitative analysis of aglycone of momordicoside L from Momordica charantia in different areas by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antidiabetic activities of triterpenoids isolated from bitter melon associated with activation of the AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Exosome Isolation and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exosomes are nano-sized extracellular vesicles (30-150 nm) secreted by nearly all cell types that play a crucial role in intercellular communication.[1][2] They transport a cargo of proteins, lipids, and nucleic acids, which can modulate the function of recipient cells.[3][4] This unique ability has positioned exosomes as promising biomarkers for disease diagnosis and prognosis, as well as potential therapeutic delivery vehicles.[2] The isolation of a pure and homogenous population of exosomes is therefore a critical first step for any downstream application.[5]

This document provides a comprehensive overview of commonly used exosome isolation and purification protocols, a comparative analysis of their performance, and detailed methodologies for their execution and characterization.

Comparison of Exosome Isolation and Purification Methods

The choice of an exosome isolation method depends on the downstream application, the required purity and yield, the starting sample volume, and available equipment. The following table summarizes quantitative data for some of the most common techniques.

| Isolation Method | Principle | Typical Yield | Purity (Particle-to-Protein Ratio) | Advantages | Disadvantages |

| Differential Ultracentrifugation (dUC) | Separation based on size and density through sequential centrifugation steps. | Variable, can be low due to pelleting stress.[6] | Lower purity, often contaminated with protein aggregates and lipoproteins.[7][8] | Gold standard, suitable for large sample volumes, no specialized reagents required.[2][9] | Time-consuming, requires specialized equipment, potential for exosome damage.[10] |

| Size-Exclusion Chromatography (SEC) | Separation based on size using a porous resin. Larger particles (exosomes) elute first. | High recovery of intact vesicles. | High purity, efficiently separates exosomes from soluble proteins.[7][11] | Gentle on vesicles, preserves biological activity, reproducible.[12] | Can be time-consuming for large sample volumes, potential for sample dilution.[11] |

| Polymer-based Precipitation | Uses polymers (e.g., PEG) to reduce the solubility of exosomes, forcing them to precipitate. | High yield.[13] | Lower purity, co-precipitation of proteins and other contaminants is common.[5] | Fast, simple, does not require specialized equipment.[12] | Potential for polymer contamination affecting downstream analyses.[5] |

| Immunoaffinity Capture | Uses antibodies targeting exosome surface proteins (e.g., CD9, CD63, CD81) coupled to magnetic beads or other matrices. | Lower yield, dependent on target protein expression. | Very high purity and specificity for exosome subpopulations.[10][14] | Isolates specific exosome populations, high purity.[15] | Expensive, potential for antibody contamination, may not capture all exosome types.[14] |

Signaling Pathway of Exosome Biogenesis

Exosome biogenesis is a complex process that begins with the inward budding of the late endosomal membrane, forming intraluminal vesicles (ILVs) within a multivesicular body (MVB). The sorting of cargo into these ILVs is mediated by both ESCRT (endosomal sorting complexes required for transport)-dependent and -independent pathways.[16][17][18] The MVB can then either fuse with a lysosome for degradation or with the plasma membrane to release the ILVs as exosomes into the extracellular space.[4][19]

Caption: Overview of the exosome biogenesis pathway.

Experimental Protocols

Protocol 1: Isolation of Exosomes by Differential Ultracentrifugation

This protocol describes the isolation of exosomes from cell culture supernatant.

Materials:

-

Cell culture supernatant

-

Phosphate-buffered saline (PBS), sterile

-

Centrifuge tubes (50 mL and ultracentrifuge tubes)

-

Refrigerated centrifuge

-

Ultracentrifuge with a fixed-angle or swinging bucket rotor[20]

Procedure:

-

Culture cells in exosome-depleted fetal bovine serum (FBS) for 48-72 hours.

-

Collect the cell culture supernatant and transfer to 50 mL centrifuge tubes.

-

Centrifuge at 300 x g for 10 minutes at 4°C to pellet cells.[9]

-

Carefully transfer the supernatant to new tubes and centrifuge at 2,000 x g for 20 minutes at 4°C to remove dead cells and cell debris.

-

Transfer the supernatant to new tubes and centrifuge at 10,000 x g for 30 minutes at 4°C to remove larger vesicles and apoptotic bodies.[21]

-

Filter the supernatant through a 0.22 µm filter to remove any remaining cellular debris.

-

Transfer the filtered supernatant to ultracentrifuge tubes and centrifuge at 100,000 - 120,000 x g for 70-90 minutes at 4°C to pellet the exosomes.[9]

-

Discard the supernatant and resuspend the exosome pellet in sterile PBS.

-

Repeat the ultracentrifugation step (step 7) to wash the exosomes and increase purity.

-

Discard the supernatant and resuspend the final exosome pellet in a desired volume of PBS for downstream applications or storage at -80°C.

Protocol 2: Purification of Exosomes by Size-Exclusion Chromatography (SEC)

This protocol is suitable for purifying exosomes from concentrated cell culture supernatant or other biological fluids.

Materials:

-

Concentrated cell culture supernatant (or other biofluid)

-

SEC columns pre-packed with an appropriate resin

-

Phosphate-buffered saline (PBS), sterile and filtered (0.22 µm)

-

Fraction collection tubes

Procedure:

-

Equilibrate the SEC column with sterile, filtered PBS according to the manufacturer's instructions. This typically involves washing the column with several column volumes of PBS.

-

Carefully load the concentrated sample onto the top of the column. Avoid introducing air bubbles.

-

Allow the sample to enter the column bed completely.

-

Begin eluting the sample with sterile, filtered PBS.

-

Collect fractions of a defined volume (e.g., 0.5 mL) as the buffer passes through the column.[11]

-

Exosomes, being larger than most soluble proteins, will travel through the column more quickly and elute in the earlier fractions (typically fractions 4-6 for a 10 mL column).[11]

-

Soluble proteins will enter the pores of the resin and elute in later fractions.

-

Analyze the collected fractions for the presence of exosomes and protein to determine the elution profile.

-

Pool the exosome-rich fractions for downstream applications.

Protocol 3: Immunoaffinity Capture of Exosomes using Magnetic Beads

This protocol allows for the specific isolation of exosome subpopulations based on their surface markers.

Materials:

-

Pre-cleared cell culture supernatant or biofluid

-

Magnetic beads coated with antibodies against a specific exosome surface marker (e.g., anti-CD63, anti-CD81, or anti-CD9)[10][15]

-

Binding/washing buffer (e.g., PBS with 0.1% BSA)

-

Elution buffer (e.g., low pH glycine buffer or a proprietary elution buffer)

-

Magnetic rack

-

Microcentrifuge tubes

Procedure:

-

Wash the antibody-coated magnetic beads with binding/washing buffer according to the manufacturer's protocol.

-

Add the pre-cleared sample to the washed beads.

-

Incubate the sample with the beads for a recommended time (e.g., 1-4 hours or overnight) at 4°C with gentle rotation to allow for binding of the exosomes to the beads.

-

Place the tube on a magnetic rack to separate the beads from the supernatant.

-

Carefully remove and discard the supernatant.

-

Wash the beads several times with binding/washing buffer to remove non-specifically bound proteins and other contaminants.

-

Elute the captured exosomes from the beads using the elution buffer. The specific elution method will depend on the chemistry of the beads and antibodies used.

-

Immediately neutralize the eluate if a low pH elution buffer was used.

-

The eluted fraction contains the purified, specific exosome subpopulation.

Exosome Characterization Protocols

Following isolation, it is crucial to characterize the exosome preparation to confirm their presence, purity, size, and concentration.

Protocol 4: Nanoparticle Tracking Analysis (NTA)

NTA is used to determine the size distribution and concentration of particles in a sample.

Procedure:

-

Dilute the exosome sample in sterile, filtered PBS to a concentration within the optimal range for the NTA instrument.

-

Load the diluted sample into the sample chamber of the NTA instrument.

-

The instrument's software will track the Brownian motion of individual particles and calculate their size and concentration.

-

Record multiple videos and average the results to obtain a representative size distribution and particle concentration for the sample.[22]

Protocol 5: Western Blotting for Exosome Markers

Western blotting is used to confirm the presence of exosome-specific protein markers.

Procedure:

-

Lyse the isolated exosomes to release their protein content.

-

Determine the total protein concentration of the exosome lysate using a protein assay (e.g., BCA).

-

Separate the exosomal proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against exosome markers (e.g., CD9, CD63, CD81, TSG101, Alix) and a negative control marker (e.g., Calnexin, a marker for the endoplasmic reticulum).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Protocol 6: Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of exosomes, allowing for the visualization of their morphology and size.

Procedure:

-

Fix the exosome sample with a fixative solution (e.g., 2% paraformaldehyde).[23]

-

Apply a small volume of the fixed exosome suspension to a TEM grid.

-

Negatively stain the sample with a heavy metal salt solution (e.g., uranyl acetate) to enhance contrast.

-

Allow the grid to dry completely.

-

Image the grid using a transmission electron microscope. Exosomes should appear as cup-shaped or spherical vesicles within the expected size range.[24]

Experimental Workflow: Exosome Isolation and Characterization

Caption: Workflow for dUC-based exosome isolation.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Immunoaffinity-based isolation of melanoma cell-derived and T cell-derived exosomes from plasma of melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Signaling Pathways in Exosomes Biogenesis, Secretion and Fate [mdpi.com]

- 5. [PDF] Comparative analysis of exosome isolation methods using culture supernatant for optimum yield, purity and downstream applications | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. JAST (Journal of Animal Science and Technology) [ejast.org]

- 8. How pure are your vesicles? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exosome Ultracentrifugation Protocol - Creative Proteomics [creative-proteomics.com]

- 10. Magnetic bead-based adsorption strategy for exosome isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Size exclusion chromatography for exosome isolation | Immunostep Biotech [immunostep.com]

- 12. Exosome Isolation Protocols and Quantification Guidelines | Separation Science [sepscience.com]

- 13. Exosomes isolated from two different cell lines using three different isolation techniques show variation in physical and molecular characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A protocol for exosome isolation and characterization: evaluation of ultracentrifugation, density-gradient separation, and immunoaffinity capture methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Magnetic Bead-Based Isolation of Exosomes | Springer Nature Experiments [experiments.springernature.com]

- 16. The Role of Exosome and the ESCRT Pathway on Enveloped Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inclusion Biogenesis, Methods of Isolation and Clinical Application of Human Cellular Exosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. researchgate.net [researchgate.net]

- 20. beckman.com [beckman.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Nanoparticle tracking analysis of exosomes. [bio-protocol.org]

- 23. 4.6. Exosome Characterization by Transmission Electron Microscopy [bio-protocol.org]

- 24. Sample Preparation and Imaging of Exosomes by Transmission Electron Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Momordicoside Aglycone via High-Performance Liquid Chromatography (HPLC)

Introduction